![molecular formula C17H24O5 B1263350 1-O-Acetyl britannilactone](/img/structure/B1263350.png)
1-O-Acetyl britannilactone
Overview
Description
1-O-Acetyl britannilactone is a natural product found in Inula japonica and Pentanema britannicum with data available.
Scientific Research Applications
Inhibitory Effects on Nitric Oxide Production
1-O-acetyl britannilactone, isolated from Inula britannica L., exhibits significant inhibitory effects on nitric oxide production. It has demonstrated a more potent activity than the positive control in inhibiting inducible nitric oxide synthase (iNOS), with an IC50 value of 22.1 μM (K. Je et al., 2004).
Modulation of NF-kappaB Activation
Research indicates that acetylbritannilactone analogues, such as 1-O-acetylbritannilactone, play a role in modulating NF-kappaB activation. These compounds have shown effectiveness in suppressing the nuclear translocation of NF-kappaB p65, suggesting potential anti-inflammatory applications (Yueping Liu et al., 2009).
Protective Effects in Liver Cell Injury
1-O-Acetylbritannilactone has shown protective effects against alcohol-induced liver cell injury. It aids in decreasing oxidative damage by modulating levels of reactive oxygen species and antioxidative enzymes, such as catalase and glutathione peroxidase, in liver cells. Additionally, it influences apoptosis and inflammation through the ROS/Akt/NF-κB signaling pathway (Lishuang Xie et al., 2022).
Anti-Melanogenic Activity
1-O-acetylbritannilactone exhibits anti-melanogenic activity, particularly in inhibiting melanin synthesis in melanoma cells. This compound has been found to reduce melanin production in a dose-dependent manner and affects tyrosinase activity, potentially making it a candidate for skin-lightening agents (Soo-Jin Choo et al., 2014).
Effects on Vascular Endothelial Cells
Studies have demonstrated that 1-O-acetylbritannilactone affects vascular endothelial growth factor (VEGF) signaling and angiogenesis in endothelial cells. It promotes VEGF-induced cell proliferation and migration, suggesting potential therapeutic applications in cardiovascular diseases (Jingshan Zhao et al., 2016).
Anti-Proliferative Activities in Cancer Cell Lines
1-O-acetylbritannilactone has shown anti-proliferative effects on various cancer cell lines, including human leukemia and lung adenocarcinoma cells. Its combination with chemotherapeutic agents like gemcitabine indicates enhanced efficacy in inducing apoptosis and inhibiting cell growth in cancer cells (Bingzhe Wang et al., 2016).
properties
IUPAC Name |
4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFZFLZBUSEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl britannilactone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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